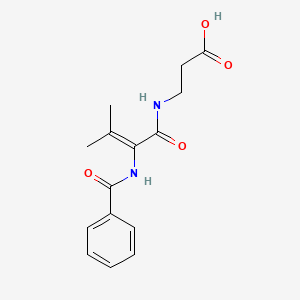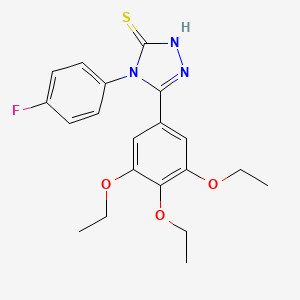![molecular formula C22H22ClN3O4S B11608662 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11608662.png)
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring, and finally the attachment of the chlorophenyl group through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors may also be explored to enhance the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could make it suitable for use in coatings, adhesives, or other specialty products.
Mécanisme D'action
The mechanism of action of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate include other benzothiazole derivatives, piperazine derivatives, and chlorophenyl compounds. Examples include:
- 2-(4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl)ethanol
- 3-(3-chlorophenyl)-2-propenoic acid
- 1-(3-chlorophenyl)piperazine
Uniqueness
What sets this compound apart is its unique combination of structural features. The presence of both the benzothiazole and piperazine rings, along with the chlorophenyl group, gives it distinct chemical and biological properties that may not be observed in other similar compounds.
Propriétés
Formule moléculaire |
C22H22ClN3O4S |
|---|---|
Poids moléculaire |
459.9 g/mol |
Nom IUPAC |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22ClN3O4S/c23-18-5-3-4-17(16-18)8-9-21(27)30-15-14-25-10-12-26(13-11-25)22-19-6-1-2-7-20(19)31(28,29)24-22/h1-9,16H,10-15H2/b9-8+ |
Clé InChI |
LUODCDRIYQUBFY-CMDGGOBGSA-N |
SMILES isomérique |
C1CN(CCN1CCOC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1CCOC(=O)C=CC2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11608581.png)
![ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11608587.png)
![Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11608591.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608608.png)


![{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11608616.png)
![Methyl 2-amino-1',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11608620.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11608632.png)
![N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11608634.png)
![Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11608642.png)
![N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine](/img/structure/B11608646.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11608650.png)
![(3E)-6-chloro-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11608658.png)
